molecular formula C14H12ClN3S B326752 13-chloro-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

13-chloro-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

Cat. No.: B326752
M. Wt: 289.8 g/mol
InChI Key: VXIHFXFQAHAUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system that includes pyrimidine, thieno, and isoquinoline moieties, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline typically involves multi-step processes that include cyclization reactions. One common method involves the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as an antiviral or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Chloro-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’4,5]thieno[2,3-c]isoquinoline derivatives: These compounds share the core structure but have different substituents that can alter their properties.

    Other fused heterocyclic compounds: Such as thieno[2,3-d]pyrimidines and isoquinoline derivatives.

Uniqueness

The uniqueness of 8-Chloro-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline lies in its specific fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H12ClN3S

Molecular Weight

289.8 g/mol

IUPAC Name

13-chloro-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

InChI

InChI=1S/C14H12ClN3S/c1-7-8-4-2-3-5-9(8)10-11-12(19-14(10)18-7)13(15)17-6-16-11/h6H,2-5H2,1H3

InChI Key

VXIHFXFQAHAUGK-UHFFFAOYSA-N

SMILES

CC1=C2CCCCC2=C3C4=C(C(=NC=N4)Cl)SC3=N1

Canonical SMILES

CC1=C2CCCCC2=C3C4=C(C(=NC=N4)Cl)SC3=N1

Origin of Product

United States

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